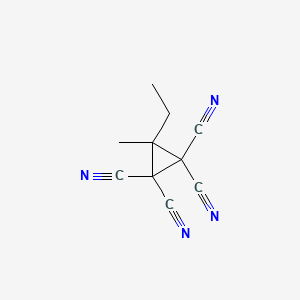![molecular formula C21H16Cl4N2O2 B11108439 N,N'-bis(3,4-dichlorophenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide](/img/structure/B11108439.png)
N,N'-bis(3,4-dichlorophenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS(3,4-DICHLOROPHENYL)BICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic heptene core with two amide groups attached to dichlorophenyl rings, making it a subject of interest in organic synthesis and material science.
Preparation Methods
The synthesis of N,N-BIS(3,4-DICHLOROPHENYL)BICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride and 3,4-dichloroaniline.
Reaction Conditions: The anhydride reacts with the amine under controlled conditions, often in the presence of a catalyst or under reflux, to form the desired amide product.
Industrial Production: On an industrial scale, the reaction may be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems
Chemical Reactions Analysis
N,N-BIS(3,4-DICHLOROPHENYL)BICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N,N-BIS(3,4-DICHLOROPHENYL)BICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N,N-BIS(3,4-DICHLOROPHENYL)BICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. Additionally, the dichlorophenyl rings may interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
N,N-BIS(3,4-DICHLOROPHENYL)BICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXAMIDE can be compared with other similar compounds such as:
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A precursor in the synthesis of the target compound.
Hexachlorocyclopentadiene derivatives: Known for their use in similar synthetic applications.
Norbornene derivatives: Share structural similarities and are used in various organic synthesis reactions .
This compound’s unique structure and reactivity make it a valuable tool in both academic and industrial research, offering numerous possibilities for future applications.
Properties
Molecular Formula |
C21H16Cl4N2O2 |
|---|---|
Molecular Weight |
470.2 g/mol |
IUPAC Name |
2-N,3-N-bis(3,4-dichlorophenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide |
InChI |
InChI=1S/C21H16Cl4N2O2/c22-14-5-3-12(8-16(14)24)26-20(28)18-10-1-2-11(7-10)19(18)21(29)27-13-4-6-15(23)17(25)9-13/h1-6,8-11,18-19H,7H2,(H,26,28)(H,27,29) |
InChI Key |
ZHCTVPMDSYPJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{1-[2-(4-fluorophenoxy)acetyl]-4-piperidyl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11108359.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B11108364.png)
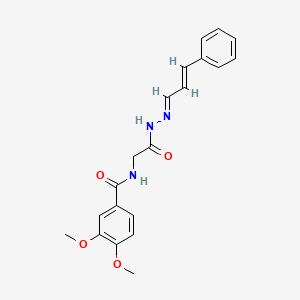
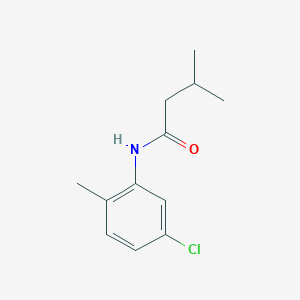

![N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B11108390.png)
![N-(3,5-Dimethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11108396.png)
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide](/img/structure/B11108403.png)
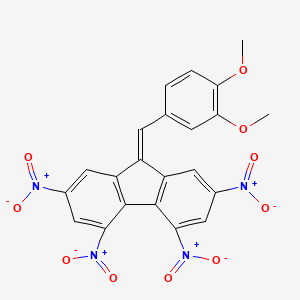
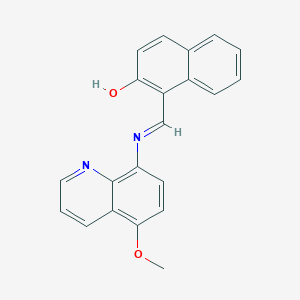
![3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11108419.png)

